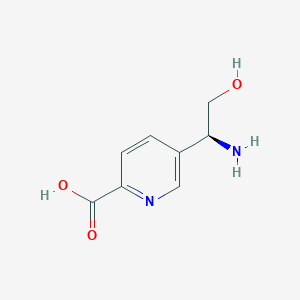
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a side chain containing an amino and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This method is advantageous due to its specificity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biomass-derived chemicals to enhance sustainability. The use of pyridine-2-carboxylic acid as a catalyst in multi-component reactions has been explored for the efficient synthesis of various derivatives .
Análisis De Reacciones Químicas
Types of Reactions
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine-2-carboxylic acid, ionic liquids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in multi-component reactions to synthesize various heterocyclic compounds.
Biology: Acts as a neuroprotective and immunological agent due to its role as a metabolite of L-tryptophan.
Medicine: Investigated for its potential antiviral and immunomodulatory properties.
Industry: Utilized in the synthesis of coordination compounds with unique structural and functional properties.
Mecanismo De Acción
The mechanism of action of 5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with zinc finger proteins. By binding to these proteins, it changes their structures and disrupts zinc binding, thereby inhibiting their function . This mechanism is particularly relevant in its antiviral and immunomodulatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: An isomer with the carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position of the pyridine ring.
Isonicotinic acid: An isomer with the carboxylic acid group at the 4-position of the pyridine ring.
Uniqueness
5-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in biological systems make it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
5-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(4-11)5-1-2-7(8(12)13)10-3-5/h1-3,6,11H,4,9H2,(H,12,13)/t6-/m1/s1 |
Clave InChI |
JWRPCRWNGORVFY-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=NC=C1[C@@H](CO)N)C(=O)O |
SMILES canónico |
C1=CC(=NC=C1C(CO)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)





![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)





![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)
